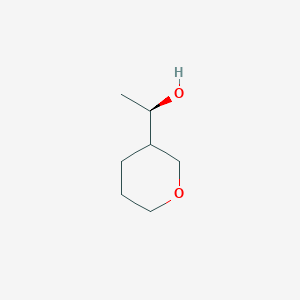

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C7H14O2 |

|---|---|

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

(1R)-1-(oxan-3-yl)ethanol |

InChI |

InChI=1S/C7H14O2/c1-6(8)7-3-2-4-9-5-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1 |

InChI-Schlüssel |

AOPALUZHZDSZTL-ULUSZKPHSA-N |

Isomerische SMILES |

C[C@H](C1CCCOC1)O |

Kanonische SMILES |

CC(C1CCCOC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 5-hydroxy-pentanal.

Attachment of the Ethan-1-ol Group: The tetrahydropyran ring can be functionalized by introducing an ethan-1-ol group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted tetrahydropyran derivatives.

Wissenschaftliche Forschungsanwendungen

(1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1r)-1-(Tetrahydro-2h-pyran-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol, a comparative analysis with structurally related compounds is provided below.

Substituent Effects on Physicochemical Properties

The tetrahydro-2H-pyran group confers distinct steric and electronic properties compared to other cyclic or aromatic substituents. For example:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol | Tetrahydro-2H-pyran-3-yl | C₇H₁₄O₂ | 130.18 | Oxygen-rich cyclic ether; moderate polarity |

| (1R)-1-(3-Chlorophenyl)ethan-1-ol | 3-Chlorophenyl | C₈H₉ClO | 156.61 | Aromatic, electron-withdrawing Cl substituent |

| (1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol | 6-Chloropyridin-3-yl + CF₃ | C₇H₆ClF₃O | 216.57 | Pyridine ring; trifluoromethyl enhances lipophilicity |

Key Observations :

- Polarity : The tetrahydro-2H-pyran group enhances solubility in polar solvents compared to aromatic chlorophenyl or pyridinyl analogs .

- Chirality Impact : The (1R)-configuration in all listed compounds is critical for enantioselective interactions, as demonstrated in analogous intermediates used in drug synthesis .

Biologische Aktivität

(1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol, also known by its CAS number 1372882-48-8, is a chiral alcohol that has garnered attention in medicinal chemistry and biological research. Its unique structure, featuring a tetrahydropyran ring, suggests potential interactions with biological targets, making it a compound of interest for various applications.

The molecular formula of (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol is , with a molecular weight of 130.18 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can possess antimicrobial properties. The tetrahydropyran moiety is often associated with enhanced biological activity against various pathogens.

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. Its ability to interact with specific enzymes could lead to applications in drug development, particularly for diseases where enzyme modulation is beneficial.

- Cytotoxicity : Some derivatives of tetrahydropyrans have shown cytotoxic effects in cancer cell lines, indicating that (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol may also have anticancer properties.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various tetrahydropyran derivatives, including (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their potential as antimicrobial agents .

Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry investigated the interaction of tetrahydropyran derivatives with specific enzymes involved in metabolic pathways. The study concluded that (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol could act as a competitive inhibitor for certain enzymes, providing insights into its mechanism of action .

Study 3: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-ol on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 130.18 g/mol |

| CAS Number | 1372882-48-8 |

| Antimicrobial Activity | Significant against Gram-positive bacteria |

| Enzyme Inhibition | Competitive inhibitor for specific enzymes |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the established synthetic routes for (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-ol?

The synthesis typically involves nucleophilic addition of a methyl group to a tetrahydropyran-3-carbaldehyde derivative, followed by stereoselective reduction of the resulting ketone. For example:

- Step 1 : Reaction of tetrahydropyran-3-carbaldehyde with methylmagnesium bromide under inert conditions (e.g., nitrogen atmosphere) to form the intermediate ketone.

- Step 2 : Reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enantioselective reducing agents (e.g., (S)-CBS catalyst) to achieve the (1R)-configuration .

Key Considerations : Solvent choice (e.g., THF or diethyl ether) and temperature control (~0–25°C) are critical for yield optimization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for the hydroxyl group (δ 1.5–2.0 ppm, broad) and tetrahydropyran protons (δ 3.3–4.0 ppm for axial/equatorial H).

- ¹³C NMR : Distinct signals for the chiral carbon (δ 70–75 ppm) and pyran oxygen-adjacent carbons (δ 60–65 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 130.12 (C₇H₁₄O₂).

- Optical Rotation : Measure using a polarimeter ([α]²⁵_D ≈ +15° to +25° in ethanol) to verify enantiopurity .

Q. How can researchers assess the compound’s stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C for 48–72 hours) to monitor decomposition.

- pH Stability : Incubate in buffered solutions (pH 2–12) and track degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and analyze by NMR for structural changes .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during large-scale synthesis?

Q. What mechanistic insights exist for the compound’s oxidation reactions?

- Oxidation Pathways :

- Jones Reagent (CrO₃/H₂SO₄) : Converts the alcohol to a ketone (tetrahydro-2H-pyran-3-yl)ethan-1-one, with a yield of ~85% under anhydrous conditions.

- Swern Oxidation (COCl₂/DMSO) : Provides milder conditions (≤-20°C) to avoid ring-opening side reactions.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .

Q. How can contradictions in biological activity data be resolved?

- Sample Degradation : Ensure storage at -20°C with desiccants to prevent hydrolysis of the alcohol group.

- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known enzyme inhibitors).

- Molecular Docking : Compare binding poses across computational models (e.g., AutoDock Vina vs. Schrödinger) to validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.